molecular formula C6H18NO15P3 B3093598 azane;(2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl) dihydrogen phosphate CAS No. 1246355-67-8

azane;(2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl) dihydrogen phosphate

Cat. No.: B3093598
CAS No.: 1246355-67-8
M. Wt: 437.13 g/mol
InChI Key: PPYVEVMSZNJVQC-UHFFFAOYSA-N
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Description

Azane;(2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl) dihydrogen phosphate is a complex organic compound with the molecular formula C6H18NO15P3 and a molecular weight of 437.13 g/mol . This compound is characterized by its multiple hydroxyl and phosphate groups, making it a significant molecule in various scientific research fields.

Biochemical Analysis

Biochemical Properties

D-myo-inositol-1,3,5-triphosphate (ammonium salt) is a member of the inositol phosphate (InsP) molecular family that plays critical roles as small, soluble second messengers in the transmission of cellular signals . It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be dephosphorylated to Ins (1)P by inositol polyphosphate 3-phosphatase and further dephosphorylated to inositol by inositol monophosphatase .

Cellular Effects

The compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. It stimulates the discharge of calcium from the endoplasmic reticulum , which plays a crucial role in the regulation of various cellular functions.

Molecular Mechanism

D-myo-inositol-1,3,5-triphosphate (ammonium salt) exerts its effects at the molecular level through various mechanisms. It is involved in the opening of calcium channels on both the endoplasmic reticulum to release calcium from internal stores and on the plasma membrane to allow the influx of calcium from outside the cell .

Metabolic Pathways

D-myo-inositol-1,3,5-triphosphate (ammonium salt) is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azane;(2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl) dihydrogen phosphate typically involves the phosphorylation of a cyclohexane derivative. The process includes the introduction of phosphate groups to the cyclohexane ring under controlled conditions. The reaction is usually carried out in the presence of a phosphorylating agent such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) in an organic solvent like dichloromethane (CH2Cl2). The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial. The final product is typically purified through crystallization or chromatography techniques to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

Azane;(2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl) dihydrogen phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexane derivatives .

Scientific Research Applications

Azane;(2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl) dihydrogen phosphate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its role in cellular signaling pathways and as a potential therapeutic agent.

    Medicine: Explored for its potential in drug delivery systems and as a component in pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azane;(2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl) dihydrogen phosphate is unique due to its specific arrangement of hydroxyl and phosphate groups on the cyclohexane ring. This structure imparts distinct chemical properties and biological activities, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

azane;(2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl) dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15O15P3.H3N/c7-1-4(19-22(10,11)12)2(8)6(21-24(16,17)18)3(9)5(1)20-23(13,14)15;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPYVEVMSZNJVQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1OP(=O)(O)O)O)OP(=O)(O)O)O)OP(=O)(O)O)O.N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18NO15P3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
azane;(2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl) dihydrogen phosphate
Reactant of Route 2
azane;(2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl) dihydrogen phosphate
Reactant of Route 3
azane;(2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl) dihydrogen phosphate
Reactant of Route 4
azane;(2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl) dihydrogen phosphate
Reactant of Route 5
azane;(2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl) dihydrogen phosphate
Reactant of Route 6
azane;(2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl) dihydrogen phosphate

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